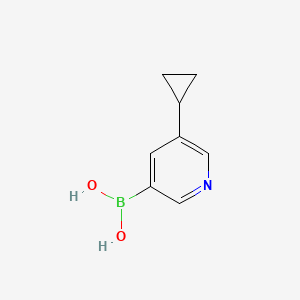

5-Cyclopropylpyridin-3-ylboronic acid

Description

Propriétés

IUPAC Name |

(5-cyclopropylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)8-3-7(4-10-5-8)6-1-2-6/h3-6,11-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRXPBXNCWRWOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1)C2CC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00726172 | |

| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044210-58-3 | |

| Record name | B-(5-Cyclopropyl-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044210-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Cyclopropylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00726172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The preparation of 5-Cyclopropylpyridin-3-ylboronic acid typically involves the introduction of a boronic acid moiety onto a pyridine ring substituted with a cyclopropyl group. The most common synthetic routes include:

- Lithium-halogen exchange followed by boronation

- Transition metal-catalyzed cross-coupling reactions using cyclopropylboronic acid

- Direct borylation of cyclopropyl-substituted pyridine derivatives

Preparation via Cyclopropylboronic Acid Intermediate

A key precursor in the synthesis of this compound is cyclopropylboronic acid itself. One well-documented method for preparing cyclopropylboronic acid involves the reaction of cyclopropyl lithium with a boron ester, followed by hydrolysis, as described in a Chinese patent (CN101863912A):

Synthesis of cyclopropyl lithium:

- Cyclopropyl bromide is reacted with butyllithium at low temperatures (-50 to -80 °C) in anhydrous ether.

- Molar ratio of cyclopropyl bromide to butyllithium is approximately 0.90:1.0 to 1:1.15.

- This generates cyclopropyl lithium solution.

Formation of cyclopropylboronic acid ester:

- The cyclopropyl lithium solution is added dropwise to a solution of trimethyl borate at low temperature (-78 to -40 °C).

- After stirring, the reaction mixture is acidified to pH 3-4 using 1N hydrochloric acid.

- The crude product is isolated by filtration and recrystallization from isopropyl ether with sherwood oil as a crystallization aid.

-

- Yield: ~93%

- Purity: 98% (by quantitative H-NMR)

- Melting point: 92–94 °C

This method emphasizes low-temperature control and careful handling of reactive organolithium intermediates to achieve high purity and yield.

Direct Preparation of this compound

The direct preparation of this compound is less frequently detailed in literature but is commercially available with specifications indicating high purity (≥97% by HPLC) and moisture content below 0.5%, suitable for use as an intermediate in organic synthesis.

Transition Metal-Catalyzed Cross-Coupling Methods

Several synthetic protocols utilize cyclopropylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to introduce the cyclopropyl group onto a pyridine or aromatic ring system. These methods are relevant for synthesizing this compound derivatives or related compounds.

These methods highlight the utility of cyclopropylboronic acid in forming C-C bonds under mild to moderate conditions, with yields varying based on substrates and catalysts.

Summary Table of Preparation Methods

Research Findings and Notes

- The organolithium method for preparing cyclopropylboronic acid is well-established, providing high purity and yield but requires careful handling of highly reactive reagents at low temperatures.

- Transition metal-catalyzed cross-coupling reactions are commonly employed to functionalize pyridine rings with cyclopropylboronic acid, enabling the synthesis of this compound derivatives.

- Commercial suppliers provide this compound with purity ≥97%, indicating that these synthetic methods are scalable to kilogram quantities for industrial applications.

- Alternative synthetic routes involving direct borylation or amination with cyclopropyl substituents are reported but less directly relevant to the boronic acid preparation itself.

Analyse Des Réactions Chimiques

5-Cyclopropylpyridin-3-ylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.

Substitution Reactions: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include palladium catalysts, halopyridines, and various boron-containing reagents. The major products formed from these reactions are typically biaryl compounds, boronic esters, and substituted pyridines .

Applications De Recherche Scientifique

5-Cyclopropylpyridin-3-ylboronic acid has a wide range of applications in scientific research:

Sensing Applications: Boronic acids interact with diols and strong Lewis bases, making them useful in various sensing applications, including homogeneous assays and heterogeneous detection.

Biological Labeling and Protein Manipulation: The interaction of boronic acids with diols allows their use in biological labeling, protein manipulation, and modification.

Therapeutics Development: Boronic acids are used in the development of therapeutics due to their ability to interact with various biological molecules.

Separation Technologies: Boronic acids are used in separation technologies for the separation of complex mixtures.

Controlled Release of Insulin: Boronic acids are employed in polymers for the controlled release of insulin, which is particularly relevant in diabetes research.

Mécanisme D'action

The mechanism of action of 5-Cyclopropylpyridin-3-ylboronic acid involves its interaction with diols and other Lewis bases. This interaction is facilitated by the boronic acid group, which can form reversible covalent bonds with diols. This property is exploited in various applications, including sensing, biological labeling, and therapeutics development .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Pyridinylboronic Acids with Cyclopropyl Substituents

- (6-Cyclopropylpyridin-3-yl)boronic Acid (CAS: 173999-18-3): Structural isomer of the target compound, with the cyclopropyl group at the 6-position instead of 5. Similarity score: 0.75 .

- 6-(Cyclopropylmethoxy)pyridine-3-Boronic Acid (CAS: 1028749-31-6) :

Contains a cyclopropylmethoxy group at the 6-position. The ether linkage introduces polarity, enhancing solubility in polar solvents compared to the hydrophobic cyclopropyl group in the target compound .

Methyl- and Halogen-Substituted Analogs

- 2,6-Dimethylpyridin-3-ylboronic Acid (CAS: 1253055-87-6): Features methyl groups at the 2- and 6-positions. Similarity score: 0.76 .

- 5-Chloro-6-isopropoxypyridine-3-boronic Acid (CAS: 1150114-69-4) :

Chlorine and isopropoxy substituents introduce strong electron-withdrawing effects, which may stabilize the boronic acid but reduce nucleophilicity. This compound is used in synthesizing kinase inhibitors .

Thioether-Substituted Analogs

- 6-(Methylthio)pyridin-3-ylboronic Acid (CAS: 321438-86-2) :

The thioether group at the 6-position provides distinct electronic effects (weak electron donation) and higher lipophilicity. Molecular weight: 169.01 g/mol; similarity score: 0.94 . - Similarity score: 0.90 .

Data Table: Key Comparison Metrics

Activité Biologique

5-Cyclopropylpyridin-3-ylboronic acid (CAS No. 1044210-58-3) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

This compound has the molecular formula and a molecular weight of 162.98 g/mol. Its structure includes a cyclopropyl group attached to a pyridine ring, which is further substituted with a boronic acid functional group. The compound's physical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 162.98 g/mol |

| Log P (octanol-water) | 0.33 |

| Lipinski's Rule | 0 |

| Number of Rotatable Bonds | 2 |

| H-bond Donors | 2 |

| H-bond Acceptors | 3 |

The compound is characterized by its high gastrointestinal absorption potential and low permeability across the blood-brain barrier (BBB) .

Antiviral Activity

Research has indicated that compounds featuring the cyclopropylpyridine moiety exhibit significant antiviral activity. A study focusing on various derivatives, including those with the 5-cyclopropylpyridine structure, demonstrated that they inhibit human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in viruses. The compound showed promising results in inhibiting measles virus replication with a notable pMIC50 value of 9, indicating its potency against viral infections .

Antimicrobial Properties

In addition to antiviral effects, this compound has been investigated for its antimicrobial properties. A study on sulfonamide boronic acids, which includes similar structural features, revealed that these compounds can enhance the efficacy of β-lactam antibiotics against resistant bacterial strains. The combination of these boronic acids with antibiotics resulted in significant reductions in minimum inhibitory concentrations (MICs), suggesting synergistic effects .

Case Studies and Research Findings

-

Inhibition of DHODH :

- A series of experiments demonstrated that derivatives of 5-cyclopropylpyridine significantly inhibited DHODH activity, leading to reduced viral replication rates in vitro.

- The structure-activity relationship (SAR) studies indicated that modifications at the pyridine ring could enhance antiviral potency.

-

Synergistic Effects with Antibiotics :

- In clinical settings, combinations of boronic acid derivatives with ceftazidime showed enhanced inhibition against bacterial strains producing class A or class C β-lactamases.

- The compounds alone had minimal antibacterial activity but significantly improved the efficacy of existing antibiotics when used in combination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.